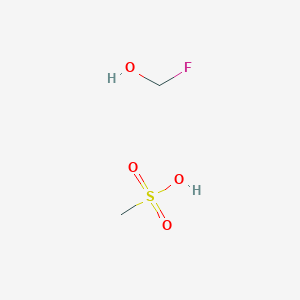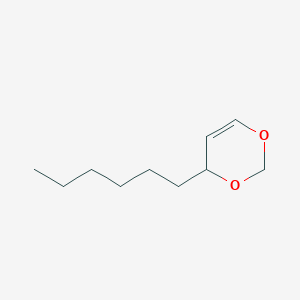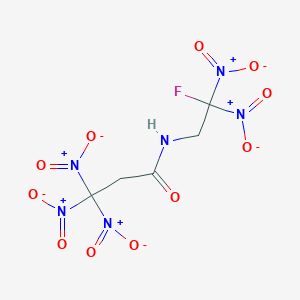
N-(2-Fluoro-2,2-dinitroethyl)-3,3,3-trinitropropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Fluoro-2,2-dinitroethyl)-3,3,3-trinitropropanamide is a compound of interest in the field of energetic materials
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoro-2,2-dinitroethyl)-3,3,3-trinitropropanamide typically involves a multi-step process. One common method includes the Michael addition of NH-azoles to 1,1-dinitroethene, generated from 1,1,1-trinitroethane, followed by fluorination . This method provides the N-dinitrofluoroethylated nitrogen heterocycles in moderate to good overall yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield, safety, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques may be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Fluoro-2,2-dinitroethyl)-3,3,3-trinitropropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure safety and efficiency.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or other reduced compounds.
Applications De Recherche Scientifique
N-(2-Fluoro-2,2-dinitroethyl)-3,3,3-trinitropropanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other energetic materials and as a reagent in various chemical reactions.
Biology: The compound’s reactivity and energetic properties make it a subject of study in biochemical research.
Industry: It is used in the development of explosives and propellants due to its high energy content.
Mécanisme D'action
The mechanism of action of N-(2-Fluoro-2,2-dinitroethyl)-3,3,3-trinitropropanamide involves the release of energy through the breaking of chemical bonds. The presence of multiple nitro groups and a fluorine atom contributes to its high energy release upon decomposition. The molecular targets and pathways involved in its action are primarily related to its energetic properties and reactivity with other compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other nitro-substituted energetic materials such as:
Uniqueness
N-(2-Fluoro-2,2-dinitroethyl)-3,3,3-trinitropropanamide is unique due to its specific combination of nitro groups and a fluorine atom, which provide a distinct balance of stability and high energy content. This makes it particularly valuable in applications requiring controlled energy release.
Propriétés
Numéro CAS |
116120-94-6 |
|---|---|
Formule moléculaire |
C5H5FN6O11 |
Poids moléculaire |
344.13 g/mol |
Nom IUPAC |
N-(2-fluoro-2,2-dinitroethyl)-3,3,3-trinitropropanamide |
InChI |
InChI=1S/C5H5FN6O11/c6-4(8(14)15,9(16)17)2-7-3(13)1-5(10(18)19,11(20)21)12(22)23/h1-2H2,(H,7,13) |
Clé InChI |
VRFFCKSXZNAHSL-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)NCC([N+](=O)[O-])([N+](=O)[O-])F)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




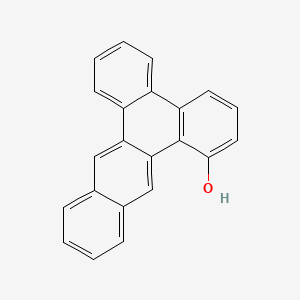
![1-[(Anthracen-9-yl)methyl]-6,7-dimethoxy-2-methylisoquinolin-2-ium iodide](/img/structure/B14304505.png)
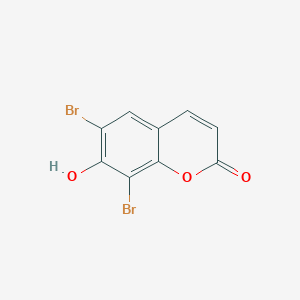
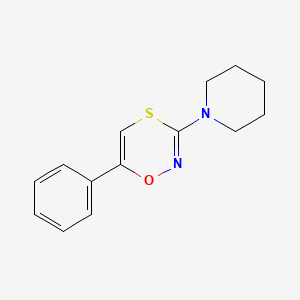
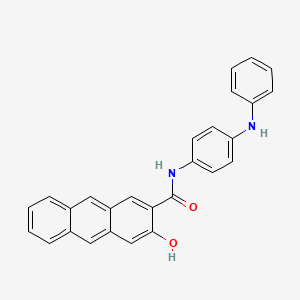

![Benzene, 1,1'-[(3-chloropropoxy)methylene]bis[4-fluoro-](/img/structure/B14304546.png)
![3-{2-[(2-Chlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile](/img/structure/B14304553.png)


